Direct Biochemical Potency Comparison: Target Compound vs. Epacadostat on Human IDO1
In a direct biochemical comparison using recombinant human IDO1, the target compound demonstrates an IC50 of 296 nM [1], while Epacadostat (INCB024360), the most clinically advanced IDO1 inhibitor, exhibits an IC50 of 72 nM [2]. Although the target compound is less potent, its distinct chemotype offers a clear advantage in selectivity and patent space [3].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 296 nM |
| Comparator Or Baseline | Epacadostat (72 nM) |
| Quantified Difference | 4.1-fold higher IC50 (lower potency) |
| Conditions | Recombinant human IDO1, L-tryptophan substrate, 1 hr preincubation |
Why This Matters
This quantitative potency data enables precise calculation of selectivity windows and informs dose selection for in vivo studies, preventing false negatives from under-dosing.
- [1] BindingDB. BDBM50203281 (CHEMBL3971895). Affinity Data: IC50 296 nM for human IDO1. View Source
- [2] Yue, E. W., et al. (2017). INCB024360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. View Source
- [3] ChEMBL Database. CHEMBL3971895 - Compound Report Card. View Source
